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molecular formula C10H8FNO B3020358 7'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 872141-30-5

7'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No. B3020358
M. Wt: 177.178
InChI Key: PIHDERUKHQMKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07317037B2

Procedure details

7-Fluorooxindole (1.28 g, 8.50 mmol) and lithium chloride (0.899 g, 21.3 mmol) were suspended in 80 mL of THF and cooled to 0° C. n-Butyllithium (8.5 mL, 16.9 mmol) was added slowly, and the mixture was stirred for 20 min, and then dibromoethane (0.73 mL, 8.5 mmol) was added. The mixture was warmed to 25° C. and stirred for 16 h. The reaction was quenched with saturated aqueous NH4Cl and diluted with ether. The organics were washed with water, brine, dried over MgSO4, and concentrated. Flash chromatography (10% acetone/hexane) afforded 0.54 g (36%) of 7′-fluorospiro[cyclopropane-1,3′-indol]-2′(1′H)-one as a white solid: HRMS: calcd for C10H8FNO, 177.0590; found (ESI, [M+H]+), 178.0659
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
0.899 g
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Quantity
0.73 mL
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[CH2:7]2.[Cl-].[Li+].[CH2:14]([Li])[CH2:15]CC.BrC(Br)C>C1COCC1>[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[C:7]12[CH2:15][CH2:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
FC=1C=CC=C2CC(NC12)=O
Step Two
Name
Quantity
0.899 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Three
Name
Quantity
8.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0.73 mL
Type
reactant
Smiles
BrC(C)Br
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous NH4Cl
ADDITION
Type
ADDITION
Details
diluted with ether
WASH
Type
WASH
Details
The organics were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC=1C=CC=C2C3(C(NC12)=O)CC3
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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